![molecular formula C17H20O2 B2486769 [2-(4-Tert-butylphenoxy)phenyl]methanol CAS No. 478032-35-8](/img/structure/B2486769.png)
[2-(4-Tert-butylphenoxy)phenyl]methanol
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Overview
Description
[2-(4-Tert-butylphenoxy)phenyl]methanol is a chemical compound that belongs to the broader class of organic compounds known for their complex molecular structures and diverse chemical properties. Such compounds are of interest due to their potential applications in various fields, including materials science, pharmaceuticals, and chemical synthesis.
Synthesis Analysis
The synthesis of compounds similar to [2-(4-Tert-butylphenoxy)phenyl]methanol often involves reactions such as electrochemical oxidation in methanol (Ohmori et al., 1985) or reactions with iron complexes (Glaser et al., 2004). These methods highlight the diverse approaches to synthesizing phenol derivatives and related compounds.
Molecular Structure Analysis
The molecular structure of compounds like [2-(4-Tert-butylphenoxy)phenyl]methanol is characterized by X-ray crystallography and other analytical techniques. For instance, Zeng and Sun (2008) reported on the structure of a related compound, providing insight into its molecular configuration (Zeng & Sun, 2008).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds can be complex, involving mechanisms such as oxidation (Türk & Çimen, 2005) and electro-methoxylation (Nematollahi & Golabi, 2000). These studies shed light on the potential chemical behavior of [2-(4-Tert-butylphenoxy)phenyl]methanol.
Physical Properties Analysis
The physical properties of organic compounds are crucial for understanding their behavior and potential applications. While specific data on [2-(4-Tert-butylphenoxy)phenyl]methanol may not be readily available, studies on related compounds provide valuable insights into solubility, melting points, and molecular interactions.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other substances, are essential for the practical application of organic compounds. Research on similar compounds, such as the work by Lomas (2001) on hydrogen bonding and rotation barriers, can offer clues to the behavior of [2-(4-Tert-butylphenoxy)phenyl]methanol (Lomas, 2001).
Scientific Research Applications
Solvent Effects on Hydrogen Bonding and Rotation Barriers : A study by Lomas and Adenier (2001) focused on 2-alkoxyphenyl(α,α-dialkyl)methanols, including compounds similar to [2-(4-Tert-butylphenoxy)phenyl]methanol. They investigated how solvents affect hydrogen bonding and rotation barriers in these compounds. They found that solvent effects on equilibrium constants and rotation barriers are significant for such alcohols, with implications for their behavior in different chemical environments (Lomas & Adenier, 2001).
Electrochemical Oxidation : Ohmori et al. (1985) studied the electrochemical oxidation of 2, 6-di-tert-butyl-4-methylphenol in methanol. Their research provided insights into the side-chain-oxidized phenols and other products formed during the oxidation process. This study highlights the potential applications of similar compounds in electrochemical reactions (Ohmori et al., 1985).
Gold(I)-Catalyzed Acetylenic Sila-Cope Rearrangement : Research by Horino, Luzung, and Toste (2006) on the catalysis of acetylenic allylsilanes using cationic tri-tert-butylphosphinegold(I) demonstrated the potential of tert-butyl groups in stereoselective synthesis. Their findings are relevant for understanding how tert-butyl-based compounds like [2-(4-Tert-butylphenoxy)phenyl]methanol can participate in complex chemical reactions (Horino, Luzung, & Toste, 2006).
Photochemistry of Aryl tert-Butyl Ethers in Methanol : DeCosta, Bennett, Pincock, and Stefanova (2000) explored the photolysis of aryl tert-butyl ethers in methanol. Their work sheds light on the photochemical behavior of compounds with tert-butyl groups, such as [2-(4-Tert-butylphenoxy)phenyl]methanol (DeCosta, Bennett, Pincock, & Stefanova, 2000).
Iron Complexes with Alcoholato Donor-Rich Ligands : A study by Glaser, Lügger, and Hoffmann (2004) looked into iron complexes involving alcoholato donor-rich ligands, including those with tert-butyl groups. This research is pertinent to understanding how [2-(4-Tert-butylphenoxy)phenyl]methanol might interact with metal ions in coordination chemistry (Glaser, Lügger, & Hoffmann, 2004).
Safety and Hazards
The compound is associated with several hazard statements: H302, H312, H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While the future directions for this specific compound are not detailed in the search results, it’s worth noting that similar compounds have shown potential in cancer research . Further investigation and exploration of these compounds could contribute to their potential application as novel therapeutic agents in the future .
properties
IUPAC Name |
[2-(4-tert-butylphenoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)14-8-10-15(11-9-14)19-16-7-5-4-6-13(16)12-18/h4-11,18H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFFIDGSEYSFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Tert-butylphenoxy)phenyl]methanol |
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